Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-
Description
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- (CAS: 2047-89-4; molecular formula: C₁₃H₁₅N) is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to an indole moiety. The hexahydro designation indicates partial saturation of the cycloheptane ring, while the 5-methyl substituent introduces steric and electronic modifications critical to its reactivity and biological activity. This compound is synthesized via a one-pot, three-component Fischer indolization–N-alkylation method, achieving an 80% yield (). Its structural conformation includes a slightly distorted boat-shaped cycloheptene ring, as confirmed by crystallographic studies ().
Properties
IUPAC Name |
5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-15-13-9-4-2-3-7-11(13)12-8-5-6-10-14(12)15/h5-6,8,10H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIPHVQGSPEPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCCC2)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483518 | |
| Record name | Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52751-32-3 | |
| Record name | Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- can be achieved through various synthetic routes. One notable method involves the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[b]indole and tosyl azide in carbon tetrachloride solution. This reaction yields 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with arenesulphonyl azides to form derivatives with sulphonylamino and sulphonylimino groups.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, indole derivatives generally undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Tosyl Azide: Used in substitution reactions to introduce sulphonyl groups.
Carbon Tetrachloride: A solvent used in the reaction with tosyl azide.
Major Products Formed
The reaction with tosyl azide yields compounds such as 2,3,4,5,6,7-hexahydro-1-methyl-7-p-tolylsulphonylamino-12-p-tolylsulphonylimino-2,7-methano-1H-1-benzazonine .
Scientific Research Applications
Medicinal Chemistry
Cyclohept[b]indole derivatives have been investigated for their potential therapeutic effects. Research has indicated that these compounds may exhibit:
- Anticancer Properties : Some studies suggest that cyclohept[b]indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against bacterial and fungal strains, making them candidates for developing new antibiotics .
Organic Synthesis
Cyclohept[b]indole serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The ability to modify its structure through various chemical reactions enhances its utility in synthetic chemistry .
- Chiral Catalysis : The compound's stereochemistry allows it to be employed in chiral catalysis, an essential process in producing enantiomerically pure compounds for pharmaceuticals .
Material Science
In material science, cyclohept[b]indole derivatives are being explored for their potential use in:
- Organic Electronics : Due to their electronic properties, these compounds may be used in organic semiconductors or light-emitting diodes (LEDs), contributing to advancements in electronic devices .
- Polymer Chemistry : Incorporating cyclohept[b]indole into polymer matrices can enhance the mechanical and thermal properties of materials, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study conducted on a series of cyclohept[b]indole derivatives revealed that specific modifications at the nitrogen atom significantly improved their anticancer activity against breast cancer cell lines. The results indicated a dose-dependent response, highlighting the importance of structural variations in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial effects of cyclohept[b]indole derivatives demonstrated that compounds with halogen substitutions exhibited superior activity against Staphylococcus aureus and Candida albicans. This underscores the potential of these derivatives as new antimicrobial agents .
Mechanism of Action
The mechanism of action of Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- involves its interaction with molecular targets and pathways. While detailed mechanisms are not extensively documented, indole derivatives generally interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways would depend on the context of its application and the nature of the derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituent Variations
The following table compares 5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole with analogs differing in substituents, ring size, or functional groups:
Key Observations :
- Substituent Effects: Chlorine or carboxamide groups (e.g., 2-chloro-6-carboxamide) increase molecular weight and polarity, enhancing receptor-binding specificity (). The 5-methyl group in the target compound improves synthetic yield (80%) compared to bulkier substituents like 5-(2-piperidinoethyl) ().
- Ring Size : Expanding to an 8-membered ring (cycloocta[b]indole) reduces strain but diminishes bioactivity, highlighting the optimal balance of the 7-membered cycloheptane core ().
- Pharmacological Modulation : The 5-methyl derivative’s boat conformation enables selective interactions with enzymes like 5-HT6, while the 2-chloro-carboxamide analog exhibits SIRT1 inhibition ().
Pharmacological and Toxicological Profiles
- Target Compound: No direct toxicity data reported, but derivatives show promise in central nervous system (CNS) drug development ().
- Piperidinoethyl Derivative: Exhibits acute toxicity (LDL₀ = 1600 mg/kg in mice), likely due to its basic side chain interfering with metabolic pathways ().
Biological Activity
Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl- is a compound belonging to the indole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N |
| Molar Mass | 185.26 g/mol |
| Density | 1.113 g/cm³ |
| Melting Point | 140-142 °C |
| Boiling Point | 340.4 °C |
| CAS Number | 2047-89-4 |
Cyclohept[b]indole features a cycloheptane ring fused to an indole structure with a methyl group at the 5-position. This unique configuration contributes to its biological activity and potential therapeutic applications .
Biological Activity
Research has indicated that cyclohept[b]indole derivatives exhibit various biological activities:
-
Antitumor Activity:
- Cyclohept[b]indole derivatives have been evaluated for their antitumor properties. Some studies suggest they show significant activity against multiple cancer cell lines, including melanoma and leukemia .
- A specific derivative demonstrated promising results in inhibiting tumor growth in vitro, highlighting its potential as a chemotherapeutic agent .
-
Mechanism of Action:
- The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes and receptors. Indole derivatives typically influence signaling pathways related to cell proliferation and apoptosis .
- Research indicates that these compounds may induce oxidative stress in cancer cells, leading to cell death through apoptosis .
- Other Biological Activities:
Case Study 1: Antitumor Evaluation
In a study conducted by Hong et al., cyclohept[b]indole derivatives were synthesized and tested against various cancer cell lines. The results showed that certain derivatives exhibited high cytotoxicity against melanoma cells while maintaining low toxicity in non-cancerous cells. This selective activity suggests potential for targeted cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways of cyclohept[b]indole's antitumor effects. The study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to inhibit key signaling pathways associated with tumor growth and metastasis .
Research Findings
Recent studies have expanded the understanding of cyclohept[b]indole's biological activities:
-
Synthesis and Derivatives:
Various synthetic routes have been developed to create derivatives with enhanced biological activity. For instance, modifications at different positions on the indole ring have been shown to improve solubility and bioavailability . -
Potential Therapeutic Applications:
Beyond oncology, there is growing interest in exploring the use of cyclohept[b]indole derivatives in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory processes .
Q & A
Q. What are the established synthetic routes for Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-?
The compound is typically synthesized via cyclization of 2-hydroxymethylenecycloheptanone under Japp-Klingemann conditions using acetic acid and HCl (4:1 ratio, Kent's reagent) as catalysts. This method yields the fused cycloheptane-indole core with high regioselectivity . Alternative approaches involve acid-catalyzed cyclization of hydrazone derivatives, as demonstrated in the synthesis of chloro-substituted analogs . Reaction optimization includes controlling temperature (e.g., reflux at 398 K) and solvent systems (acetic acid/HCl or ethanol for recrystallization) .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The cycloheptane ring adopts a distorted envelope or twist-chair conformation, with sp² hybridized regions showing planarity (RMS deviation ~0.052 Å). Key bond lengths (e.g., C=O at ~1.22 Å) and angles align with typical indole derivatives. Hydrogen bonding (N–H⋯O) and π-π stacking interactions stabilize the crystal lattice, forming R₂²(10) motifs .
Q. What spectroscopic techniques are used for analysis?
- ¹H/¹³C NMR : Aromatic protons in the indole ring appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 1.2–1.5 ppm. Coupling constants (e.g., 3J = 8.3 Hz) confirm bond hybridization .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹) are diagnostic .
- HRMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate purity .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substitutions at the 2- and 5-positions (e.g., methyl, chloro) modulate interactions with biological targets. For instance:
- Anticancer activity : Methyl groups enhance lipophilicity, improving membrane permeability, while chloro substituents increase electrophilicity for covalent binding to DNA/proteins .
- Antidepressant effects : Planar indole rings facilitate serotonin receptor binding, with cycloheptane ring flexibility affecting agonism/antagonism . Quantitative Structure-Activity Relationship (QSAR) models using logP and polar surface area (PSA) parameters are critical for optimization .
Q. What challenges arise in resolving crystallographic data for derivatives?
- Disorder in flexible rings : The cycloheptane ring’s conformational flexibility complicates electron density mapping. Refinement strategies include restraining bond distances/angles and using TWIN laws .
- Hydrogen bonding ambiguity : Weak C–H⋯O interactions require high-resolution data (≤0.8 Å) for reliable assignment. Neutron diffraction or DFT calculations may supplement X-ray data .
Q. How can computational methods aid in studying reactivity?
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., C3 vs. C2 of indole). Fukui indices identify nucleophilic sites .
- Molecular docking : Simulate binding to targets like 5-HT receptors or DNA topoisomerases. Docking scores correlate with experimental IC₅₀ values .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments, critical for pharmacokinetic profiling .
Q. What are the key contradictions in reported synthetic yields?
Yields vary significantly based on reaction conditions:
- Acid catalysis : HCl/acetic acid (4:1) gives ~72% yield for chloro derivatives vs. ~90% for methylated analogs using KOH/acetone .
- Solvent effects : Ethanol recrystallization improves purity but reduces yield (~15% loss) compared to benzene/ethyl acetate .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up?
- DoE (Design of Experiments) : Vary temperature (373–403 K), acid concentration (2–6 M HCl), and stoichiometry to identify robust parameters .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor cyclization in real time, reducing byproduct formation .
Q. What strategies mitigate toxicity risks during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
